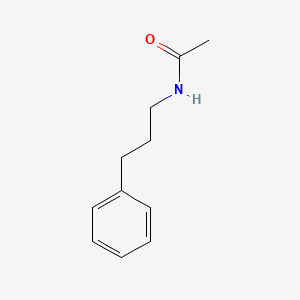
N-(3-Phenylpropyl)acetamide
Cat. No. B1614932
Key on ui cas rn:
34059-10-4
M. Wt: 177.24 g/mol
InChI Key: YXCRHNOACQLGPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08680332B2
Procedure details


To a stirred suspension of morpholinodifluorosulfinium tetrafluoroborate (362 mg, 1.5 mmol) in acetonitrile (3.0 mL) at room temperature was added 3-phenylpropanol (131 μL, 1.0 mmol). After 1.5 h, the reaction mixture was quenched at room temperature with a 5% aqueous sodium bicarbonate solution, stirred for 15 minutes, and the resulting mixture was extracted twice using dichloromethane. The organic phases were combined, dried over magnesium sulfate and filtered through a pad of silica gel. Solvents were evaporated and the resulting crude material was purified by silica gel flash chromatography using DCM/MeOH (100/1) to provide 3-phenylpropanol (25 mg, 19%) and N-acetyl-3-phenylpropylamine (33 mg, 25%) as clear oils. Characterization for the latter: 1H NMR (CDCl3, 300 MHz) δ 7.31-7.08 (m, 5H), 5.60 (brs, 1H), 3.25 (q, J=6.8 Hz, 2H), 2.63 (t, J=7.7 Hz, 2H), 1.91 (s, 3H), 1.76 (m, 2H); 13C NMR (CDCl3, 75 MHz) δ 170.1, 141.4, 128.5, 128.3, 126.0, 38.3, 33.3, 31.1, 23.3.



Identifiers


|
REACTION_CXSMILES
|
[B-](F)(F)(F)F.C1[N+](=S(F)F)CC[O:8]C1.[C:15]1([CH2:21][CH2:22][CH2:23][OH:24])[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1.[C:25](#[N:27])[CH3:26]>>[C:15]1([CH2:21][CH2:22][CH2:23][OH:24])[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1.[C:25]([NH:27][CH2:23][CH2:22][CH2:21][C:15]1[CH:16]=[CH:17][CH:18]=[CH:19][CH:20]=1)(=[O:8])[CH3:26] |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
362 mg
|
|
Type
|
reactant
|
|
Smiles
|
[B-](F)(F)(F)F.C1COCC[N+]1=S(F)F
|
|
Name
|
|
|
Quantity
|
3 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)#N
|
Step Two
|
Name
|
|
|
Quantity
|
131 μL
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)CCCO
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred for 15 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the reaction mixture was quenched at room temperature with a 5% aqueous sodium bicarbonate solution
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the resulting mixture was extracted twice using dichloromethane
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered through a pad of silica gel
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Solvents were evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the resulting crude material was purified by silica gel flash chromatography
|
Outcomes


Product
Details
Reaction Time |
1.5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC=CC=C1)CCCO
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 25 mg | |
| YIELD: PERCENTYIELD | 19% |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(=O)NCCCC1=CC=CC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 33 mg | |
| YIELD: PERCENTYIELD | 25% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
